molecular formula C9H17NO B14005856 Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)- CAS No. 57128-85-5

Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)-

Cat. No.: B14005856
CAS No.: 57128-85-5
M. Wt: 155.24 g/mol
InChI Key: RELHKQZXRPAJSE-UHFFFAOYSA-N
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Description

Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)- (CAS 57070-90-3) is a bicyclic monoterpenoid derivative with a norbornane skeleton. Its molecular formula is C₉H₁₇NO, and it features a dimethylamino group at the C3 position and a hydroxyl group at C2, both in the endo configuration . The compound’s stereochemistry ([1R-(endo,endo)]) and functional groups contribute to its unique physicochemical properties, including an ionization energy (IE) of 8.60 eV (vertical value, PE method) . It is synthesized via enantioselective catalysis, such as using (2S)-(−)-3-exo-(dimethylamino)isoborneol [(2S)-DAIB], which highlights its role in asymmetric synthesis .

Properties

CAS No.

57128-85-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C9H17NO/c1-10(2)8-6-3-4-7(5-6)9(8)11/h6-9,11H,3-5H2,1-2H3

InChI Key

RELHKQZXRPAJSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CCC(C2)C1O

Origin of Product

United States

Preparation Methods

Diels–Alder Reaction Followed by Functional Group Transformations

A key synthetic approach involves a sequential Diels–Alder reaction and rearrangement sequence, which has been well documented for preparing functionalized bicyclo[2.2.1]heptanes.

  • Step 1: Diels–Alder Cycloaddition

    • Reactants: A diene (e.g., cyclopentadiene or substituted derivatives) and an appropriate dienophile (e.g., methacrolein or other α,β-unsaturated carbonyl compounds).
    • Catalysts: Lewis acids such as methylaluminum dichloride (MeAlCl2), tin tetrachloride (SnCl4), or perchloric acid (HClO4) are used to promote the reaction and control stereoselectivity.
    • Conditions: The reaction is typically conducted in toluene at low temperatures (−20 °C) to favor the endo adduct formation and high enantiomeric excess (up to 97% ee reported).
  • Step 2: Rearrangement and Functionalization

    • After the initial cycloaddition, the intermediate undergoes rearrangement upon warming to room temperature or mild heating (up to 80 °C), often in the presence of additional Lewis acid catalyst.
    • This rearrangement allows installation of hydroxyl groups and further functionalization.
    • Quenching with aqueous sodium bicarbonate and extraction yields the bicyclic alcohol intermediate.
  • Step 3: Introduction of the Dimethylamino Group

    • The dimethylamino substituent is introduced via nucleophilic substitution or amination reactions on the bicyclic intermediate.
    • For example, treatment of the bicyclic alcohol with dimethylamine under controlled conditions allows substitution at the 3-position to yield the 3-(dimethylamino) derivative.
    • Protection and deprotection steps may be employed to ensure regio- and stereoselectivity.
  • Purification: The final product is purified by column chromatography (silica gel) and bulb-to-bulb distillation, yielding the pure (endo,endo)-configured compound.

Use of Chiral Auxiliaries and Catalysts for Asymmetric Synthesis

  • The stereochemical control during the synthesis is enhanced by using chiral Lewis acid catalysts or chiral auxiliary groups.
  • For example, Corey’s oxazaborolidine catalysts and EtAlCl2 have been employed to achieve high enantiomeric excess in the Diels–Alder step.
  • The presence of chiral catalysts ensures the formation of the desired stereoisomer, critical for biological activity.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield & Notes
1 Diene (10 mmol), dienophile (20 mol%), MeAlCl2 (2 mL, 1.0 M in hexane), toluene, −20 °C, 1 h Diels–Alder reaction to form bicyclic intermediate Monitored by GC; high stereoselectivity
2 Additional MeAlCl2 (10 mL), room temperature to 80 °C, 1 h Rearrangement to install hydroxyl group Complete conversion; controlled stereochemistry
3 Quench with saturated NaHCO3, extraction with MTBE, drying (MgSO4) Work-up and isolation of bicyclic alcohol Purified by chromatography; 57% isolated yield reported
4 Treatment with dimethylamine or equivalent amination reagent Introduction of dimethylamino group at C-3 High regio- and stereoselectivity; yields vary

Analytical Data Supporting the Structure and Purity

  • NMR Spectroscopy:
    • ^1H NMR shows characteristic signals for the bicyclic protons and the dimethylamino methyl groups.
    • Coupling constants confirm the endo,endo stereochemistry.
  • Mass Spectrometry:
    • Molecular ion peak consistent with C9H17NO (m/z = 155).
  • X-ray Crystallography:
    • Confirms the three-dimensional stereochemical arrangement of substituents.
  • Chromatographic Purity:
    • High-performance liquid chromatography (HPLC) or gas chromatography (GC) used to confirm enantiomeric excess and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Sequential Diels–Alder / Rearrangement Diene, dienophile, MeAlCl2, SnCl4, HClO4 −20 °C to 80 °C, toluene solvent High stereoselectivity, scalable Requires careful control of Lewis acid equivalents
Chiral Auxiliary Catalysis Corey’s oxazaborolidine, EtAlCl2 Low temperature, chiral catalyst Excellent enantiomeric excess (up to 97% ee) Catalyst cost and sensitivity
Amination Post-Cycloaddition Dimethylamine or equivalent Mild conditions Specific introduction of dimethylamino group Potential side reactions if not controlled

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons
Compound Name Molecular Formula CAS Substituents Stereochemistry Key Properties
Target Compound C₉H₁₇NO 57070-90-3 3-(dimethylamino), 2-OH endo,endo IE = 8.60 eV ; chiral catalyst
(2S)-3-exo-(Dimethylamino)isoborneol C₁₀H₁₉NO 103729-96-0 3-(dimethylamino), 2-OH exo,exo Used in enantioselective alkylation of aldehydes
3-(Butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol C₁₄H₂₇NO 10038-73-0 3-(butylamino), 2-OH - Higher molecular weight (225.37 g/mol); hydrochloride salt form
Borneol [(1S-endo)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol] C₁₀H₁₈O 464-45-9 2-OH, no amino group endo Boiling point: ~210°C; enhances blood-brain barrier permeability
Bornyl acetate [(1S-endo)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate] C₁₂H₂₀O₂ 76-49-3 2-OAc (acetylated OH) endo Boiling point: 223.5°C; used in fragrances

Key Observations :

  • However, its hydrochloride salt derivative (e.g., butylamino analog) shows higher molecular weight and altered bioavailability .
  • Stereochemistry : The endo,endo configuration of the target compound contrasts with the exo,exo isomer (CAS 103729-96-0), which exhibits different catalytic efficiency in asymmetric synthesis due to spatial arrangement .
  • Functional Group Modifications : Acetylation of the hydroxyl group (as in bornyl acetate) reduces hydrogen-bonding capacity, increasing volatility and making it suitable for essential oils .
Physicochemical and Reactivity Comparisons
  • Ionization Energy: The target compound’s IE (8.60 eV) is lower than typical aliphatic alcohols (e.g., borneol, IE ~9–10 eV), likely due to electron-donating effects of the dimethylamino group .
  • Boiling Points : Bornyl acetate (496.7 K) has a higher boiling point than the target compound, reflecting the influence of the acetyl group on intermolecular forces.
  • Catalytic Activity : The target compound’s endo,endo configuration may sterically hinder certain reactions compared to the exo,exo isomer, which is more effective in coordinating aldehydes during enantioselective additions .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to assign stereochemistry and substituent positions. Coupling constants (e.g., JendoendoJ_{endo-endo}) help confirm bicyclic ring conformation .
  • Gas Chromatography/Mass Spectrometry (GC/MS) : Compare retention indices (e.g., using NIST libraries) and fragmentation patterns to differentiate from structural analogs like borneol or fenchol derivatives .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., -OH, -N(CH3_3)2_2) through characteristic stretching frequencies (e.g., 3200–3600 cm1^{-1} for -OH) .

Q. Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal lattice parameters and electron density maps .
  • Optical Rotation : Compare specific rotation values ([α]D_D) with literature data for enantiopure standards (e.g., (-)-borneol: [α]D_D = -37.7°) .
  • NOESY NMR : Detect spatial proximity of bridgehead protons to confirm endo-substituent orientation .

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Q. Methodological Answer :

  • Standardized Bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and microbial strains across studies to minimize variability .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values under controlled conditions (e.g., pH, solvent) to compare potency .
  • Metabolite Profiling : Rule out confounding effects from impurities (e.g., borneol or fenchol derivatives) via LC-MS/MS .

Q. Example Data Contradiction :

StudyReported ActivityPossible ConfounderResolution Method
A (2023)Anticancer (IC50_{50} = 10 μM)Borneol contamination LC-MS/MS purification
B (2024)No activityLow purity (85%)Column chromatography

Advanced: What strategies enable enantioselective synthesis of this compound?

Q. Methodological Answer :

  • Chiral Catalysts : Use Sharpless epoxidation or Evans auxiliaries to control stereochemistry during bicyclic ring formation .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acylate the desired enantiomer .
  • Stereospecific Rearrangements : Leverage Cope or Claisen rearrangements to retain endo-configuration .

Q. Synthetic Route Example :

Step 1 : Diels-Alder reaction of cyclopentadiene with a dimethylamino-substituted dienophile.

Step 2 : Stereochemical control via chiral Lewis acids (e.g., BINOL-derived catalysts) .

Step 3 : Reduction of ketone intermediate to -OH using NaBH4_4/CeCl3_3 .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GABAA_A for neuroactivity) .
  • QM/MM Simulations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Pharmacophore Modeling : Align structural features (e.g., -OH, -N(CH3_3)2_2) with known bioactive molecules .

Q. Case Study :

  • Target : Acetylcholinesterase (AChE)
  • Key Interaction : Hydrogen bonding between -OH and Ser203 residue .
  • Validation : Compare inhibition constants (Ki_i) from in vitro assays with docking scores .

Basic: What are the challenges in chromatographic separation from structurally similar analogs?

Q. Methodological Answer :

  • HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18) to resolve dimethylamino derivatives from borneol/fenchol .
  • Chiral Stationary Phases : Use cyclodextrin-based columns to separate enantiomers .
  • GC Capillary Columns : Select polar phases (e.g., DB-WAX) to improve resolution of bicyclic alcohols .

Q. Separation Data :

CompoundRetention Time (min)Column Type
Target Compound12.3DB-WAX
Borneol11.8DB-WAX
Fenchol13.1DB-WAX

Advanced: How to address discrepancies in reported melting points or solubility data?

Q. Methodological Answer :

  • Purification Protocols : Recrystallize from ethanol/water mixtures to remove hygroscopic impurities .
  • DSC Analysis : Measure melting points via differential scanning calorimetry (DSC) at controlled heating rates .
  • Solubility Studies : Use shake-flask method with HPLC quantification in buffers (pH 2–12) .

Q. Example Discrepancy :

SourceMelting Point (°C)Method Used
NIST 98–100DSC
Literature A85–88Capillary tube

Resolution : Impurity levels >5% lower melting points; repurify to >99% purity .

Basic: What safety protocols are recommended for handling dimethylamino-substituted bicyclic alcohols?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile amines .
  • PPE : Wear nitrile gloves and goggles; dimethylamino groups may cause skin irritation .
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated organic waste containers .

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